molecular formula C11H12O2 B1283195 1-o-Tolylbutane-1,3-dione CAS No. 56290-54-1

1-o-Tolylbutane-1,3-dione

Cat. No. B1283195
CAS RN: 56290-54-1
M. Wt: 176.21 g/mol
InChI Key: NMAFBIMJKFWSCI-UHFFFAOYSA-N
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Description

1-o-Tolylbutane-1,3-dione is a chemical compound that is structurally related to the compounds discussed in the provided papers. Although the papers do not directly study 1-o-Tolylbutane-1,3-dione, they provide insights into similar molecules which can be used to infer certain aspects of its chemistry. For instance, the compound 1,3,5-Tri-p-tolylpentane-1,5-dione, as described in the first paper, features a 1,5-dione chain with tolyl groups attached . This structural similarity suggests that 1-o-Tolylbutane-1,3-dione may also exhibit interesting interactions between its aromatic ring and the dione moiety.

Synthesis Analysis

The synthesis of related compounds, such as 1,4-di-p-tolylbutane-1,4-dione, involves a one-flask cascade condensation process mediated by ZnCl2·Et3N·t-BuOH, starting from 4-methylacetophenone and 2-bromo-4'-methylacetophenone . This method could potentially be adapted for the synthesis of 1-o-Tolylbutane-1,3-dione by choosing appropriate starting materials and reaction conditions that favor the formation of the 1,3-dione moiety.

Molecular Structure Analysis

The molecular structure of 1-o-Tolylbutane-1,3-dione can be inferred to some extent from the related compound 1,3,5-Tri-p-tolylpentane-1,5-dione, which has a dihedral angle between the tolyl rings and the dione chain . The dihedral angles indicate how the tolyl groups are oriented relative to the dione moiety, which can affect the molecule's overall shape and reactivity.

Chemical Reactions Analysis

While the papers do not provide direct information on the chemical reactions of 1-o-Tolylbutane-1,3-dione, they do offer insights into the reactivity of similar dione compounds. The presence of the dione group in these molecules suggests that they may undergo typical carbonyl chemistry, such as nucleophilic addition or condensation reactions. The tolyl group could also influence the reactivity by stabilizing certain intermediates through hyperconjugation, as suggested by the study of hyperconjugation effects in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-o-Tolylbutane-1,3-dione can be speculated based on the properties of structurally similar compounds. For example, the crystal structure analysis of 1,3,5-Tri-p-tolylpentane-1,5-dione reveals the presence of C—H⋯O hydrogen bonds, which could also be present in 1-o-Tolylbutane-1,3-dione and influence its solid-state properties . Additionally, the planarity and non-covalent interactions observed in 1,4-di-p-tolylbutane-1,4-dione could be relevant to the physical properties of 1-o-Tolylbutane-1,3-dione, such as its melting point and solubility .

Scientific Research Applications

Hyperconjugation Effects Study

1-o-Tolylbutane-1,3-dione, through its derivatives, has been utilized in the study of hyperconjugation effects. In one study, researchers synthesized planar 1,4-di-p-tolylbutane-1,4-dione to analyze non-covalent interactions and hyperconjugation effects using density functional theory (DFT) and potential energy scans (Bagdžiu̅nas & Lytvyn, 2018).

Reaction Product Distribution Analysis

The reaction product distribution of unsymmetrical β-diketones, including derivatives of 1-o-Tolylbutane-1,3-dione, with hydroxylamine hydrochloride has been studied. These investigations are crucial for understanding the influence of substituents on product structures, as assessed through NMR data (Zhang Ben-li, Zhuo Jin‐Cong, & Gao Zhen-heng, 1990).

Ultraviolet Absorption Studies

Ultraviolet absorption properties of related cyclic 1,3-diones, like tetramethyl‐1,3‐cyclobutanedione, have been examined to understand their spectral characteristics. This research contributes to the broader understanding of 1,3-dione compounds in spectral analysis (Kosower, 1963).

Synthetic Chemistry Applications

1-o-Tolylbutane-1,3-dione derivatives are used in synthetic chemistry for creating various compounds. For instance, stereo-selective synthesis of (Z)-2,3-diiodo-1,4-diarylbut-2-ene-1,4-diones from oxidative iodination of 1,4-diarylbuta-1,3-diynes has been reported, showcasing the compound's versatility in synthetic applications (Raju Singha, S. Dhara, & J. Ray, 2013).

Bioactivity and Bioimaging

Indane-1,3-dione, a similar structure to 1-o-Tolylbutane-1,3-dione, has applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This indicates potential analogous applications for 1-o-Tolylbutane-1,3-dione in these areas (Pigot, Brunel, & Dumur, 2022).

Photocycloaddition Research

Cyclic 1,3-diones, which can include derivatives of 1-o-Tolylbutane-1,3-dione, have been used in photocycloaddition studies with C60 (fullerene), leading to the formation of novel fused furanylfullerenes. Such studies are critical for understanding photochemical reactions in organic chemistry (Jensen, Khong, Saunders, Wilson, & Schuster, 1997).

properties

IUPAC Name

1-(2-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAFBIMJKFWSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557867
Record name 1-(2-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-o-Tolylbutane-1,3-dione

CAS RN

56290-54-1
Record name 1-(2-Methylphenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the reaction of diketene with aromatic compounds that are solid at room temperature, for example acenaphthene, pyrene, or 2,6-dimethoxynaphthalene, solvents have to be added which do not react with diketene. The aforesaid literature references do not contain any description of corresponding experiments. In proper experiments with 1,2-dichloroethane it has been found that with acenaphthene the yield is drastically reduced and resinifications do occur and that the aluminum chloride-butanedione complexes with pyrene have a high stability. If, however, the diketene is transformed into acetoacetyl fluoride which is then reacted with toluene in the presence of aluminum chloride in chloroform, a yield of 6.5 % only of 1-tolyl-butane-1,3-dione is obtained, calculated on the diketene (cf. G. A. Olah and S. J. Kuhn, J.Org. Chem. 26, page 225 (1961)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Yawer, I Hussain, S Reim, Z Ahmed, E Ullah, I Iqbal… - Tetrahedron, 2007 - Elsevier
A variety of 4-chlorophenols, 10-chloro-7-hydroxy-6H-benzo[c]chromen-6-ones, and 4-chloro-1-hydroxy-9H-fluoren-9-ones were prepared by formal [3+3] cyclizations of 1,3-bis(silyloxy)…
Number of citations: 26 www.sciencedirect.com

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